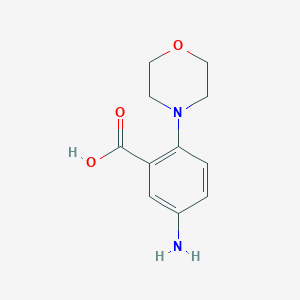

5-Amino-2-morpholinobenzenecarboxylic acid

Vue d'ensemble

Description

5-Amino-2-morpholinobenzenecarboxylic acid is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Optically Active Compounds

5-Amino-2-morpholinobenzenecarboxylic acid has been used in the synthesis of optically active compounds. For example, it is involved in the preparation of optically active 2,5-morpholinediones, which are precursors for poly(depsipeptides) and copolymers containing depsipeptide repeating units. This process typically involves multiple steps, including condensation, esterification, and cyclization, highlighting its versatility in organic synthesis (Joerres, Keul, & Höcker, 1998).

Novel Morpholine Derivatives

The compound also plays a role in the synthesis of novel morpholine derivatives. A study reported the one-pot synthesis of 3-substituted morpholin-2-one-5-carboxamide derivatives using glycolaldehyde dimer with alpha-amino acids and isocyanides (Kim et al., 2001). This approach demonstrates the compound's potential in creating diverse chemical structures.

Involvement in Diels-Alder Reactions

This compound has been involved in Diels-Alder reactions. The compound undergoes cycloaddition with dienophiles to afford ring-opened cycloadducts, which can be dehydrated to produce polysubstituted anilines. This process is characterized by high regioselectivity and efficiency, making it valuable in the synthesis of complex organic molecules (Padwa, Dimitroff, Waterson, & Wu, 1997).

Biodegradable Polyesteramides

The compound is instrumental in synthesizing biodegradable polyesteramides with pendant functional groups. Morpholine-2,5-dione derivatives, a related class, have been used to prepare polyesteramides by ring-opening copolymerization, which can have applications in biomedical and environmental fields (Veld, Dijkstra, & Feijen, 1992).

Synthesis of Compact Modules for Medicinal Chemistry

The compound contributes to the efficient synthesis of morpholine amino acids, which serve as compact modules in medicinal chemistry. These molecules can modulate the physicochemical and pharmacokinetic properties of drug candidates, indicating its potential in drug development and synthesis (Kou et al., 2017).

Enantiopure Fmoc-Protected Morpholine Carboxylic Acid

The chemical is also used in synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid, indicating its utility in peptidomimetic chemistry and solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

Drug Delivery Systems

Research on 5-aminosalicylic acid adsorption by halloysite, a mesoporous polymorph of kaolin, suggests the compound's potential in designing drug delivery systems. The adsorption process of 5-ASA onto halloysite indicates the feasibility of using this compound in targeted drug delivery (Viseras et al., 2008).

Propriétés

IUPAC Name |

5-amino-2-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGJRPHMWRRIDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346636 | |

| Record name | 5-amino-2-morpholinobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65989-45-9 | |

| Record name | 5-amino-2-morpholinobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.